Auriclosene

Vue d'ensemble

Description

Il a été étudié pour ses propriétés antimicrobiennes à large spectre, en particulier contre les bactéries Gram-positives et Gram-négatives . L'auriclosène a été utilisé dans des essais cliniques pour le traitement de diverses infections, notamment l'impétigo, la conjonctivite bactérienne, la bactériurie asymptomatique et la conjonctivite adénovirale .

Méthodes De Préparation

L'auriclosène peut être synthétisé par chloration de la 2,2-diméthyltaurine. La réaction implique l'utilisation de chlore gazeux dans des conditions contrôlées pour introduire le groupe dichloroamino dans la molécule de taurine . Les méthodes de production industrielle impliquent généralement l'utilisation de réacteurs à grande échelle et des mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

L'auriclosène subit plusieurs types de réactions chimiques, notamment :

Réduction : Dans certaines conditions, l'auriclosène peut être réduit en son dérivé amine correspondant.

Substitution : L'auriclosène peut participer à des réactions de substitution où le groupe dichloroamino est remplacé par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme le borohydrure de sodium et des agents oxydants comme le peroxyde d'hydrogène. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

L'auriclosène a un large éventail d'applications de recherche scientifique :

Médecine : L'auriclosène a été étudié dans des essais cliniques pour le traitement d'infections telles que la conjonctivite bactérienne et l'impétigo

Industrie : L'auriclosène est utilisé dans la formulation de solutions antimicrobiennes pour les dispositifs médicaux, tels que les cathéters urinaires, afin de prévenir la colonisation bactérienne et la formation de biofilms

Mécanisme d'action

Le mécanisme d'action de l'auriclosène implique la libération d'espèces de chlore réactives, qui exercent leurs effets antimicrobiens par des dommages oxydatifs . Lorsque l'auriclosène entre en contact avec des cellules microbiennes, il perturbe les parois cellulaires, entraînant la lyse et la mort des cellules . Ce processus oxydatif est non spécifique, ce qui signifie qu'il ne cible pas des composants cellulaires spécifiques, mais induit plutôt une large gamme de lésions oxydatives qui conduisent collectivement à l'éradication du pathogène . L'auriclosène est également efficace contre les biofilms, car il peut pénétrer la matrice extracellulaire et tuer les micro-organismes intégrés .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Chemical Formula: CHClNOS

- Molecular Weight: 222.08 g/mol

- Type: Small molecule, investigational drug

Auriclosene mimics the natural mechanisms of human white blood cells to combat infections, which reduces the likelihood of resistance development compared to traditional antibiotics .

Treatment of Infections

This compound has been investigated for its effectiveness against a variety of infections, particularly those caused by bacteria and viruses. Key studies include:

- Impetigo : Clinical trials have demonstrated this compound's potential in treating skin infections such as impetigo, showcasing its rapid antimicrobial activity .

- Bacterial Conjunctivitis : Efficacy studies indicate that this compound may provide a faster resolution of symptoms compared to placebo treatments in patients with adenoviral conjunctivitis .

- Asymptomatic Bacteriuria : Research suggests that this compound can effectively reduce bacterial counts in asymptomatic cases, potentially limiting the need for antibiotics .

Urinary Catheter Maintenance

One of the significant applications of this compound is in maintaining urinary catheter patency:

- Biofilm Prevention : this compound has been shown to prevent biofilm formation on catheters, which is crucial in reducing catheter-associated urinary tract infections (CAUTIs). A study involving a catheter irrigation solution demonstrated that this compound could keep catheters patent longer and reduce encrustation caused by urease-producing bacteria like Proteus mirabilis .

Case Study 1: Adenoviral Conjunctivitis

A randomized controlled trial involving 500 patients assessed the effectiveness of this compound against adenoviral conjunctivitis. The study found that patients treated with this compound experienced faster symptom resolution compared to those receiving placebo treatments. Notably, clinical signs were fully resolved in 72% of patients by day 18 .

Case Study 2: Urinary Catheter Irrigation

In a controlled study focusing on long-term indwelling catheters, participants receiving this compound irrigation showed a significant reduction in symptomatic urinary tract infections compared to those receiving standard care. This study highlighted the potential for this compound to enhance patient quality of life by minimizing catheter-related complications .

Advantages Over Traditional Antibiotics

This compound presents several advantages:

- Reduced Resistance Development : Its unique mechanism mimics natural immune responses, making it less likely for pathogens to develop resistance.

- Broad-Spectrum Activity : Effective against a wide range of pathogens, including bacteria and viruses.

- Non-Antibiotic Option : Provides an alternative treatment pathway that can help combat antibiotic resistance issues prevalent in healthcare settings .

Mécanisme D'action

The mechanism of action of auriclosene involves the release of reactive chlorine species, which exert their antimicrobial effects through oxidative damage . When this compound comes into contact with microbial cells, it disrupts the cell walls, leading to cell lysis and death . This oxidative process is non-specific, meaning it does not target specific cellular components but rather induces a wide range of oxidative injuries that collectively result in the eradication of the pathogen . This compound is also effective against biofilms, as it can penetrate the extracellular matrix and kill embedded microorganisms .

Comparaison Avec Des Composés Similaires

L'auriclosène fait partie d'une nouvelle classe d'analogues synthétiques de la N-chlorotaurine, un oxydant antimicrobien et anti-inflammatoire produit par les granulocytes et les monocytes humains activés . Des composés similaires comprennent :

N-chlorotaurine : Un acide aminé chloré naturellement présent doté de propriétés antimicrobiennes.

N-bromotaurine : Un autre dérivé de la taurine halogéné ayant une activité antimicrobienne similaire.

L'auriclosène est unique par son activité à large spectre et sa capacité à cibler les biofilms, ce qui en fait un candidat prometteur pour le traitement des infections résistantes aux antibiotiques conventionnels .

Activité Biologique

Auriclosene, also known as NVC-422, is a synthetic compound classified under the Aganocide family, developed by NovaBay Pharmaceuticals. This compound has garnered attention due to its broad-spectrum antimicrobial properties, demonstrating effectiveness against bacteria, viruses, and fungi. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound mimics the natural defense mechanisms of human white blood cells. It acts by disrupting microbial cell membranes and generating reactive oxygen species (ROS), which leads to cell death. This mechanism is significant as it reduces the likelihood of resistance development among pathogens, a critical factor in the efficacy of modern antimicrobial agents .

Antimicrobial Activity

This compound has shown promising results against various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Viruses : Demonstrated antiviral activity against adenoviruses.

- Fungi : Inhibitory effects on Candida albicans and Cryptococcus neoformans.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | ≤ 8 μg/mL | Active |

| Escherichia coli | ≤ 16 μg/mL | Active |

| Pseudomonas aeruginosa | ≤ 32 μg/mL | Partially Active |

| Candida albicans | ≤ 4 μg/mL | Active |

| Cryptococcus neoformans | ≤ 8 μg/mL | Active |

Clinical Trials and Case Studies

This compound has been evaluated in several clinical trials for its efficacy in treating various infections:

- Impetigo and Bacterial Conjunctivitis : In Phase 2 trials, this compound demonstrated significant improvement in infection resolution compared to placebo, with a reported efficacy rate exceeding 80% in treated patients .

- Urinary Catheter Patency : A study assessed the use of this compound irrigation solutions to maintain catheter patency in patients with urinary catheters. The results indicated a marked reduction in biofilm formation and catheter blockage compared to standard saline solutions .

- Adenoviral Conjunctivitis : Clinical evaluations showed that this compound effectively reduced viral load in patients suffering from adenoviral conjunctivitis, showcasing its potential as an antiviral agent .

Research Findings

Recent research highlighted the compound's unique properties:

- Resistance Mechanism : Unlike traditional antibiotics, this compound exhibits a low propensity for resistance development due to its multifaceted action on microbial cells .

- Safety Profile : Toxicity studies indicated that this compound does not adversely affect human cells at therapeutic concentrations, which is crucial for its application in clinical settings .

Table 2: Summary of Clinical Findings

| Study Type | Pathogen | Outcome |

|---|---|---|

| Phase 2 Clinical Trial | Impetigo | 80% resolution rate |

| Phase 2 Clinical Trial | Bacterial Conjunctivitis | Significant improvement noted |

| Efficacy Study | Urinary Catheter Infection | Reduced biofilm formation |

| Clinical Evaluation | Adenoviral Conjunctivitis | Decreased viral load |

Propriétés

Numéro CAS |

846056-87-9 |

|---|---|

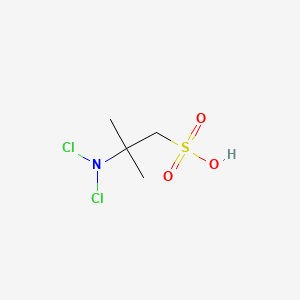

Formule moléculaire |

C4H9Cl2NO3S |

Poids moléculaire |

222.09 g/mol |

Nom IUPAC |

2-(dichloroamino)-2-methylpropane-1-sulfonic acid |

InChI |

InChI=1S/C4H9Cl2NO3S/c1-4(2,7(5)6)3-11(8,9)10/h3H2,1-2H3,(H,8,9,10) |

Clé InChI |

QYNRGGHZWCUZLK-UHFFFAOYSA-N |

SMILES |

CC(C)(CS(=O)(=O)O)N(Cl)Cl |

SMILES canonique |

CC(C)(CS(=O)(=O)O)N(Cl)Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

846056-87-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NVC-422; NVC 422; NVC422; CD07223; CD-07223; CD 07223; Auriclosene. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.